1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an allyl group and two methyl groups attached to the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a pyrimidine derivative with an allylating agent under basic conditions, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper chloride (CuCl) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, solvents like DMSO, and catalysts such as CuCl.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving signal transduction and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against various enzymes and receptors.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also share structural similarities and have shown potential in medicinal chemistry applications.
Uniqueness
1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to the presence of the allyl group and the specific substitution pattern on the pyrrolo[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
39930-52-4 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3,7-dimethyl-1-prop-2-enylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-4-6-14-9-8(5-7-12(9)2)10(15)13(3)11(14)16/h4-5,7H,1,6H2,2-3H3 |
InChI Key |
GOVYZRGDYZGPQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N(C(=O)N(C2=O)C)CC=C |
Origin of Product |
United States |
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